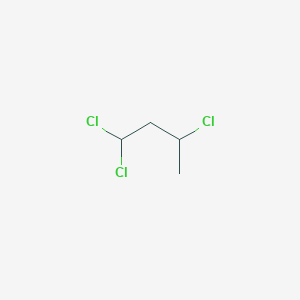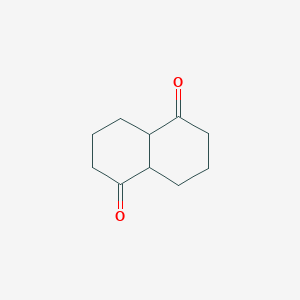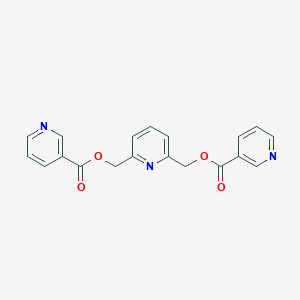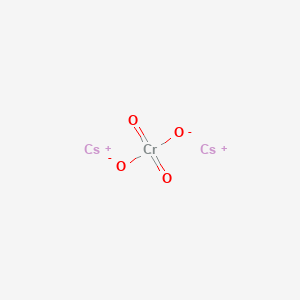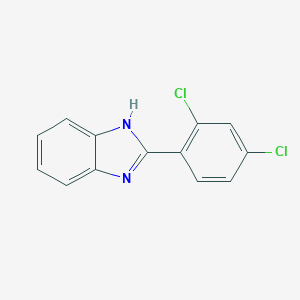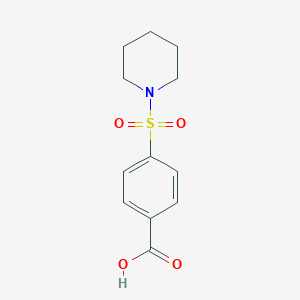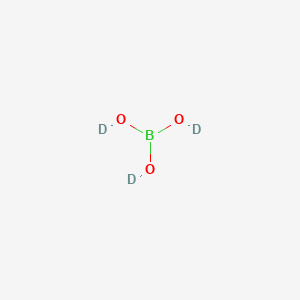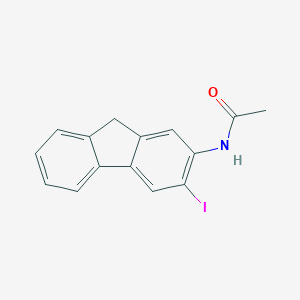
5-Aminoquinolin-8-ol
Descripción general
Descripción
5-Aminoquinolin-8-ol is a natural product found in Nicotiana tabacum with data available.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Agentes Antimicrobianos
5-Aminoquinolin-8-ol se ha identificado como un posible quelante de zinc. Esta propiedad es particularmente útil en el desarrollo de adyuvantes de carbapenem para combatir bacterias que producen metalo-β-lactamasa . Estas enzimas son responsables de la resistencia a los antibióticos, y los agentes quelantes como this compound pueden inhibir su actividad, restaurando así la eficacia de los antibióticos carbapenémicos.
Mecanismo De Acción
Target of Action
Similar compounds such as nitroxoline have been found to inhibit type 2 human methionine aminopeptidase (metap2) and sirtuin 1 (sirt1) . These proteins play crucial roles in cellular processes such as angiogenesis and cellular aging, respectively .
Mode of Action
It’s worth noting that modifications of similar compounds like nitroxoline have resulted in derivatives with increased potency against human umbilical vein endothelial cells (huvec), but with entirely different, as yet unknown mechanisms .
Biochemical Pathways
Similar compounds have been found to inhibit the function of metap2 and sirt1, which are involved in the regulation of angiogenesis and cellular aging, respectively .
Result of Action
Similar compounds have been found to inhibit the growth of human umbilical vein endothelial cells (huvec) .
Action Environment
It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c for optimal stability .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that derivatives of 5-Aminoquinolin-8-ol have shown inhibitory effects on human umbilical vein endothelial cells (HUVEC) growth .
Cellular Effects
Derivatives of this compound have been found to inhibit the growth of HUVEC .
Molecular Mechanism
It is known that derivatives of this compound can inhibit the growth of HUVEC .
Propiedades
IUPAC Name |
5-aminoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUKNRKEYICTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328975 | |
| Record name | 5-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13207-66-4 | |
| Record name | 5-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the activity of 5-Aminoquinolin-8-ol compare to the parent compound, nitroxoline?
A2: While both this compound derivatives and nitroxoline exhibit anti-proliferative effects on HUVECs, their mechanisms differ. Nitroxoline inhibits both type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1). [] In contrast, the study found that while some this compound derivatives showed potent HUVEC growth inhibition, their mechanism did not involve MetAP2 or MetAP1, and only weak inhibition of SIRT1 was observed. [] This suggests a distinct mode of action for this compound derivatives compared to nitroxoline.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
